钡 (2R,3R,4R)-2,3,4-三羟基-5-氧戊基磷酸盐

描述

Synthesis Analysis

The synthesis of barium phosphate derivatives can be achieved through various methods. For instance, barium phosphate (Ba3(PO4)2) nano-powders were synthesized via a simple precipitation route without any surfactant, which was then used for the synthesis of 1-amidoalkyl-2-naphthol derivatives . Similarly, barium-substituted alpha tricalcium phosphate was prepared by solid-state reactions, and its structure was investigated using high-resolution synchrotron powder diffraction . These methods demonstrate the versatility in synthesizing barium phosphate compounds, which could be applicable to the synthesis of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate.

Molecular Structure Analysis

The molecular structure of barium phosphate derivatives is diverse and complex. The crystal structure of barium adenosine 5'-monophosphate heptahydrate, for example, shows an outer-sphere metal-nucleotide complex with a completely hydrated barium ion interacting with the nucleotide through water bridges . Another study revealed the crystal structure of a novel lamellar barium derivative, Ba(VOPO4)2.4H2O, with barium cations located in the interlamellar space . These studies provide insights into the possible molecular structure of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate, which may also exhibit complex coordination with water molecules and other ligands.

Chemical Reactions Analysis

The chemical reactivity of barium phosphate compounds can be inferred from their use in facilitating various chemical reactions. The barium phosphate nano-powders synthesized in one study were used to catalyze the synthesis of 1-amidoalkyl-2-naphthol derivatives, indicating that barium phosphate can act as a catalyst in multi-component reactions . This suggests that barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate may also participate in or facilitate chemical reactions due to its phosphate group and potential coordination sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of barium phosphate derivatives are determined by their unique structures. For instance, the Ba-doped alpha tricalcium phosphate showed an increase in unit-cell parameters with increasing Ba content, indicating the influence of barium substitution on the crystal lattice . The lamellar structure of Ba(VOPO4)2.4H2O and its crystallochemical correlations with the radius of the guest cations highlight the importance of ionic size in determining the properties of these compounds . These findings suggest that the physical and chemical properties of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate would be influenced by its molecular structure, hydration state, and the size and coordination of the barium ion.

科学研究应用

核磁共振的结构见解

核磁共振 (NMR) 为磷酸盐和含磷酸盐玻璃的结构提供了重要的见解。这些材料,包括碱金属和碱土磷酸盐、铝磷酸盐等,因其独特的结构环境及其对物理和化学行为的影响而受到研究。NMR 数据揭示的局部结构环境有助于理解磷酸盐基材料在各种应用中的功能 (Kirkpatrick & Brow, 1995)。

骨替代的合成和性能

β-磷酸三钙 (β-TCP) 和 α-磷酸三钙 (α-TCP) 的合成和物理化学性质突出了它们作为合成骨移植替代品的重要性。β-TCP 以其骨传导性和骨诱导性而闻名,有助于骨缺损再生。了解其物理化学性质对于提高其临床效果至关重要。同样,α-TCP 的溶解性和快速转化为羟基磷灰石使其成为骨修复材料中有价值的成分。这些特性与其体内反应和辅助骨再生的潜力密切相关 (Bohner, Santoni, & Döbelin, 2020); (Carrodeguas & de Aza, 2010)。

牙科应用

无定形磷酸钙 (ACP) 在体内显示出比磷酸三钙和羟基磷灰石更好的骨传导性和生物降解性。ACP 增强成纤维细胞碱性磷酸酶活性、细胞增殖和粘附的能力使其成为组织修复和再生的有希望的候选者,也是牙科应用的潜在再矿化剂 (Zhao, Liu, Sun, & Yang, 2012)。

金属磷酸盐的生物医学和技术应用

锆磷酸盐和钛磷酸盐等金属磷酸盐因其在工业和医药应用中的广泛研究,特别是在药物输送系统中。它们的化学结构和形态的变化表明了更广泛的技术和生物医学用途的潜力,突出了人们对这些化合物的持续兴趣 (Amghouz, García, & Adawy, 2022)。

磷酸钙生物陶瓷的烧结

磷酸钙陶瓷的烧结行为对于骨组织工程应用至关重要,它涉及致密化和晶粒生长的平衡。对各种烧结技术,包括传统和非常规方法,进行了审查,以了解其在生产物理化学稳定且有利于骨修复的生物陶瓷方面的有效性 (Champion, 2013)。

磷的回收和环境可持续性

解决了磷资源的稀缺性和废水中磷回收技术的开发,强调了可持续管理这一关键元素的必要性。全面的回收方法在技术上是可行的,但经济和政策挑战阻碍了它们的全球实施。这突出了推进磷回收技术以确保环境可持续性和资源效率的重要性 (Desmidt, Ghyselbrecht, Zhang, Pinoy, Van der Bruggen, Verstraete, Rabaey, & Meesschaert, 2015)。

属性

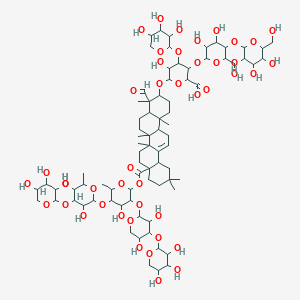

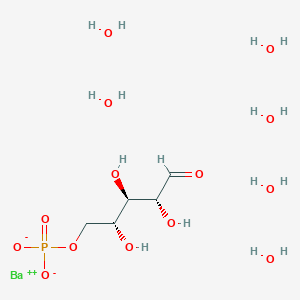

IUPAC Name |

barium(2+);[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P.Ba/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/q;+2/p-2/t3-,4+,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEBFOYVTFUYEC-VEGRVEBRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935518 | |

| Record name | Barium 5-O-phosphonatopentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate | |

CAS RN |

15673-79-7 | |

| Record name | d-Ribose, 5-(dihydrogen phosphate), barium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium 5-O-phosphonatopentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribose, 5-(dihydrogen phosphate), barium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。